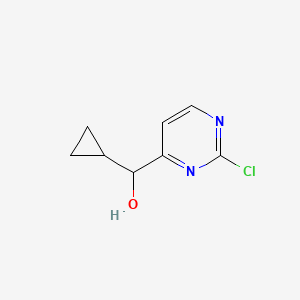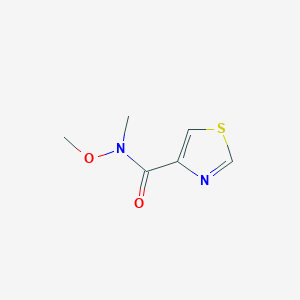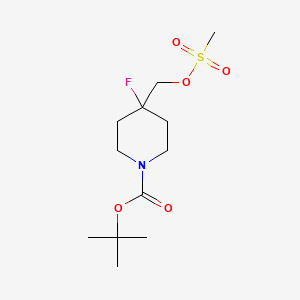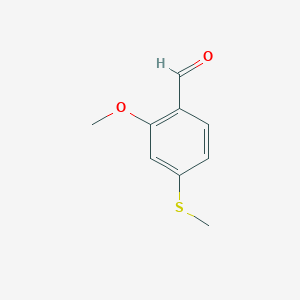![molecular formula C8H18N2O3 B8639750 tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate
Übersicht
Beschreibung
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an aminooxy group, a methyl group, and a tert-butyl ester group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-aminoethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted carbamates and esters.
Wissenschaftliche Forschungsanwendungen
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular pathways, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminooxy-ethyl)-methyl-carbamic acid ethyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid isopropyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid benzyl ester
Uniqueness
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
Molekularformel |
C8H18N2O3 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminooxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(4)5-6-12-9/h5-6,9H2,1-4H3 |
InChI-Schlüssel |
SQGVTSILTDRAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCON |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)


![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)

![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)




